REACTION_CXSMILES
|
[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].[OH-].[K+:15].C(O)C>>[C:1]([O-:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].[K+:15] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC=C)(=O)O
|
Name
|
potassium hydroxide ethanol
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+].C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The volatile matter is then distilled off
|
Type
|
CUSTOM
|
Details
|
to give a crude product
|
Type
|
WASH
|
Details
|
This crude product is washed with acetone
|
Type
|
TEMPERATURE
|
Details
|
heated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC=C)(=O)[O-].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.88 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |